4-Bromo-N-(3-(isopropylamino)-3-oxopropyl)benzamide
CAS No.:
Cat. No.: VC20724251
Molecular Formula: C13H17BrN2O2
Molecular Weight: 313.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17BrN2O2 |
|---|---|
| Molecular Weight | 313.19 g/mol |
| IUPAC Name | 4-bromo-N-[3-oxo-3-(propan-2-ylamino)propyl]benzamide |
| Standard InChI | InChI=1S/C13H17BrN2O2/c1-9(2)16-12(17)7-8-15-13(18)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,18)(H,16,17) |
| Standard InChI Key | PDYGCFKBCLQPNY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC(=O)CCNC(=O)C1=CC=C(C=C1)Br |
Introduction
"4-Bromo-N-(3-(isopropylamino)-3-oxopropyl)benzamide" is a synthetic organic compound that belongs to the class of substituted benzamides. Its structure consists of:
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A 4-bromobenzamide core, which is a benzene ring substituted with a bromine atom at the para position and an amide group (-CONH-) attached to the ring.
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A 3-(isopropylamino)-3-oxopropyl side chain, indicating the presence of an isopropyl group attached to an amino group (-NH-) and a ketone functional group (-C=O) along a three-carbon chain.
Such compounds are often explored for their potential applications in medicinal chemistry, including antimicrobial, anti-inflammatory, or enzymatic inhibitory activities.
Structural Features and Nomenclature
The systematic IUPAC name provides insights into the molecular structure:
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4-Bromo: A bromine atom is attached to the benzene ring at the fourth position.
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N-(3-(isopropylamino)-3-oxopropyl): The amide nitrogen is bonded to a three-carbon chain containing an isopropyl-substituted amino group and a ketone group.
Molecular Formula
Based on the name, the molecular formula can be deduced as .
Key Functional Groups
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Amide Group (-CONH-): Provides hydrogen bonding capabilities and affects solubility.
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Ketone Group (-C=O): Contributes to reactivity and polarity.
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Bromine Substitution: Enhances lipophilicity and may influence biological activity.
Potential Applications
While no specific data is available for this compound, similar benzamide derivatives are known for:
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Pharmaceutical Applications:
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Potential inhibitors of enzymes like proteases or kinases.
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Antimicrobial agents targeting bacterial or fungal strains.
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Biological Studies:
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Interaction with biological receptors due to hydrogen bonding and hydrophobic interactions.
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Modulation of metabolic pathways.
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Synthesis Pathways
The synthesis of such compounds typically involves:
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Bromination of Benzamide:
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Starting with benzamide, bromination at the para position can be achieved using brominating agents like bromine or N-bromosuccinimide (NBS).
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Amide Functionalization:
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The introduction of the 3-(isopropylamino)-3-oxopropyl group can be carried out via acylation reactions using appropriate precursors such as amino ketones or their derivatives.
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Analytical Characterization
To confirm the structure and purity of "4-Bromo-N-(3-(isopropylamino)-3-oxopropyl)benzamide," standard analytical techniques would be applied:
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Nuclear Magnetic Resonance (NMR):
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and NMR spectra would verify proton and carbon environments.
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Mass Spectrometry (MS):
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Determines molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR):
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Identifies functional groups like amides () and ketones ().
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High-Performance Liquid Chromatography (HPLC):
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Ensures compound purity.
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Hypothetical Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | ~285 g/mol |
| Melting Point | Hypothetical: 150–180°C |
| Solubility | Likely soluble in polar organic solvents |
| Functional Groups | Amide, ketone, bromine |
| Potential Applications | Medicinal chemistry, enzyme inhibition |
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